molecular formula C24H38O4 B1667697 12-Ketolithocholic acid CAS No. 5130-29-0

12-Ketolithocholic acid

Numéro de catalogue: B1667697
Numéro CAS: 5130-29-0
Poids moléculaire: 390.6 g/mol
Clé InChI: CVNYHSDFZXHMMJ-VPUMZWJWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

C'est un liquide clair, jaune clair, de formule moléculaire C₆H₁₀O₄ et d'une masse molaire de 146,14 g/mol . Ce composé est utilisé dans diverses applications scientifiques et industrielles en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le glutarate de monométhyle peut être synthétisé par estérification de l'acide glutarique avec du méthanol. Une méthode courante implique l'utilisation d'hydroxyde de potassium (KOH) comme catalyseur. La réaction est généralement effectuée à température ambiante pendant plusieurs heures .

Méthodes de production industrielle : Dans les milieux industriels, le glutarate de monométhyle est produit par estérification de l'acide glutarique avec du méthanol dans des conditions contrôlées. Le mélange réactionnel est ensuite purifié par distillation pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le glutarate de monométhyle subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés :

4. Applications de la recherche scientifique

Le glutarate de monométhyle a des applications diverses dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action du glutarate de monométhyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir comme substrat ou inhibiteur dans les réactions enzymatiques, influençant les voies métaboliques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte de son utilisation .

Composés similaires :

Unicité : Le glutarate de monométhyle est unique en raison de sa structure d'ester spécifique, qui lui confère des propriétés chimiques et une réactivité distinctes. Sa capacité à subir diverses réactions chimiques et son rôle d'intermédiaire dans la synthèse organique en font un produit précieux dans la recherche et les applications industrielles .

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of 12-KLCA, particularly in the context of ulcerative colitis (UC). Research indicates that 12-KLCA significantly suppresses the secretion of interleukin-17A (IL-17A) from colonic group 3 innate lymphoid cells (ILC3s), which are crucial for maintaining intestinal health. In a comparative study, mice treated with 12-KLCA exhibited a stronger anti-inflammatory response than those treated with deoxycholic acid (DCA), suggesting its potential as a therapeutic agent for UC management .

Role in Gut Microbiota Modulation

12-KLCA has been implicated in modulating gut microbiota composition. In patients with severe UC, a notable decrease in secondary bile acids, including 12-KLCA, was observed alongside alterations in microbial populations. The restoration of these bile acids through dietary or supplemental means could potentially rebalance gut microbiota and improve clinical outcomes in UC patients .

Implications for Colorectal Carcinogenesis

Emerging evidence suggests that compounds like 12-KLCA may play a role in colorectal cancer initiation. Fecal metabolites, including 12-KLCA, have been linked to the carcinogenic processes within the colon. This association underscores the need for further investigation into how bile acids influence cancer pathways and their potential use as biomarkers for early detection or prevention strategies .

Effects on Metabolic Disorders

Research has also explored the relationship between bile acids, including 12-KLCA, and metabolic disorders such as type 2 diabetes mellitus (T2DM). Specific bile acids have been shown to correlate with metabolic profiles in diabetic patients. The quantification of these bile acids could provide insights into their roles in glucose metabolism and insulin sensitivity .

Therapeutic Potential in Liver Diseases

The gut-liver axis theory posits that bile acids are critical mediators between the gut and liver. In models of cholestasis, alterations in bile acid profiles—including reductions in 12-KLCA—were associated with increased liver inflammation and injury. This suggests that restoring normal bile acid levels could be beneficial in managing liver diseases .

Data Summary Table

Application AreaKey FindingsSource
Anti-Inflammatory PropertiesSuppresses IL-17A secretion; stronger effect than DCA
Gut Microbiota ModulationDecrease in 12-KLCA correlates with dysbiosis in severe UC patients
Colorectal CarcinogenesisLinked to initiation of colorectal cancer; potential biomarker
Metabolic DisordersCorrelation between specific bile acids and T2DM metabolic profiles
Liver Disease ManagementRestoration of normal bile acid levels may alleviate liver inflammation

Case Studies and Clinical Insights

  • Ulcerative Colitis : A study involving fecal microbiota transfer demonstrated that mice receiving microbiota from severe UC patients had diminished levels of secondary bile acids like 12-KLCA, leading to increased inflammation. Supplementation with 12-KLCA showed promise in mitigating these inflammatory responses .
  • Colorectal Cancer : In a cohort study examining fecal metabolites among colorectal cancer patients, researchers found elevated levels of certain bile acids, including 12-KLCA, which were associated with higher cancer risk markers .
  • Type 2 Diabetes : A clinical trial assessing bile acid levels in T2DM patients revealed that specific bile acids were significantly altered compared to non-diabetics, suggesting a potential role for compounds like 12-KLCA in metabolic regulation .

Mécanisme D'action

The mechanism of action of monomethyl glutarate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Uniqueness: Monomethyl glutarate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis make it valuable in both research and industrial applications .

Activité Biologique

12-Ketolithocholic acid (12-KLCA) is a secondary bile acid that has garnered attention for its potential biological activities, particularly in relation to gut health and inflammation. This article explores the biological activity of 12-KLCA, focusing on its mechanisms of action, implications in diseases such as ulcerative colitis (UC), and its interactions with gut microbiota.

Overview of this compound

12-KLCA is derived from the metabolism of primary bile acids by gut microbiota. It is structurally characterized as a steroid acid, primarily involved in lipid digestion and absorption. Bile acids like 12-KLCA also serve as signaling molecules that modulate various physiological processes, including inflammation and immune responses .

Recent studies have elucidated the mechanisms through which 12-KLCA exerts its biological effects:

  • Anti-inflammatory Properties : 12-KLCA has been shown to suppress the secretion of IL-17A from colonic group 3 innate lymphoid cells (ILC3s), which are crucial for maintaining intestinal homeostasis. This suppression is associated with an increase in the expression of the vitamin D receptor (VDR) and a decrease in inflammatory cytokines, highlighting its potential as a therapeutic agent for inflammatory bowel diseases .
  • Gut Microbiota Interaction : The presence of 12-KLCA is influenced by gut microbiota composition. In patients with severe UC, levels of 12-KLCA were found to be diminished alongside other secondary bile acids. This suggests that dysbiosis may contribute to reduced production of beneficial metabolites like 12-KLCA, further exacerbating inflammatory conditions .

Clinical Observations in Ulcerative Colitis

A multi-center study involving patients with varying severities of UC revealed significant differences in bile acid profiles. Patients with severe UC exhibited lower levels of 12-KLCA compared to those with mild or moderate forms of the disease. This correlation underscores the role of 12-KLCA in regulating intestinal inflammation and suggests it could serve as a biomarker for disease severity .

Animal Models

In animal studies using fecal microbiota transfer (FMT), mice receiving microbiota from patients with severe UC displayed enhanced inflammation and reduced ILC3 populations. When these mice were treated with 12-KLCA, a notable reduction in colonic inflammation was observed, further supporting its role as an anti-inflammatory agent .

Data Tables

Study Findings Implications
Li et al. (2024)12-KLCA suppresses IL-17A secretion from ILC3sPotential therapeutic target for UC
Zhang et al. (2023)Lower levels of 12-KLCA in severe UC patientsBiomarker for disease severity
Wang et al. (2022)FMT studies show reduced ILC3s in mice with SUC-derived microbiotaImportance of gut microbiota in bile acid metabolism

Propriétés

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNYHSDFZXHMMJ-VPUMZWJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199300
Record name 12-Ketolithocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 12-Ketodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5130-29-0
Record name 12-Ketolithocholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5130-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Ketolithocholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005130290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Ketolithocholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-OXOLITHOCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57668172Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 12-Ketodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Ketolithocholic acid
Reactant of Route 2
12-Ketolithocholic acid
Reactant of Route 3
12-Ketolithocholic acid
Reactant of Route 4
12-Ketolithocholic acid
Reactant of Route 5
12-Ketolithocholic acid
Reactant of Route 6
12-Ketolithocholic acid
Customer
Q & A

Q1: What is the mechanism of action of 12-Ketolithocholic acid in the context of ulcerative colitis?

A: this compound (12-KLCA) exhibits anti-inflammatory effects in the context of ulcerative colitis (UC). It achieves this by binding to the vitamin D receptor (VDR) expressed on colonic group 3 innate lymphoid cells (ILC3s). This interaction leads to the suppression of IL-17A secretion from ILC3s, a cytokine known to contribute to inflammation in UC. []

Q2: How do the levels of this compound change in individuals with ulcerative colitis?

A: Studies show a decrease in 12-KLCA levels in the intestines of patients with severe UC compared to those with milder forms of the disease or healthy controls. This reduction correlates with a decrease in the abundance of microbes capable of producing secondary bile acids (SBAs), including 12-KLCA. []

Q3: How does dietary fat impact this compound levels?

A: Research suggests that high-fat diets, irrespective of the type of fat (corn oil or lard), lead to increased excretion of fecal this compound in rats. [, , , , ] This effect has been observed in both single and multi-generational studies where rats were fed high-fat diets. []

Q4: Does the type of dietary fat influence the impact on this compound and colon carcinogenesis?

A: While high-fat diets generally increase this compound levels, the type of fat can influence the effect on colon carcinogenesis. Studies show that high corn oil diets promote colon tumor formation in rats, while high lard diets primarily increase the incidence of colon adenocarcinomas. [] Furthermore, high-fat diets rich in olive oil, coconut oil, or medium-chain triglycerides do not appear to have the same tumor-promoting effect as high corn oil or safflower oil diets. []

Q5: What is the role of dietary fiber in relation to this compound and colon cancer?

A: Studies show that supplementation with wheat bran or cellulose, but not oat fiber, can reduce fecal concentrations of secondary bile acids, including deoxycholic acid, lithocholic acid, and this compound, in humans. This reduction is associated with a decrease in fecal mutagenic activity, suggesting a potential protective effect against colon cancer. []

Q6: How does this compound behave in the digestive tract?

A: In rats fed this compound precursor, cholic acid, 12-KLCA is detected in the feces. This suggests that the conversion of cholic acid to 12-KLCA occurs within the digestive tract, likely mediated by gut microbiota. []

Q7: How does this compound relate to Vitamin D levels?

A: Studies show that this compound is significantly upregulated in the serum of individuals with vitamin D deficiency. This suggests a potential link between vitamin D metabolism and bile acid biosynthesis, with 12-KLCA as a potential indicator of this interaction. []

Q8: Is this compound altered in gallstone patients?

A: While no significant difference in this compound levels was observed between gallstone patients and healthy controls in a Taiwanese study, there was a correlation found between 12-KLCA levels and serum cholesterol levels, as well as bacterial richness and evenness in the gut. [] This suggests a complex interplay between 12-KLCA, gut microbiota, and cholesterol metabolism that warrants further investigation.

Q9: What is the role of this compound in radiogenic skin injury?

A: Following ionizing radiation, there is a significant elevation of this compound levels in irradiated skin tissue. [] This suggests a potential role of 12-KLCA in the skin's response to radiation damage, although further research is needed to understand the specific mechanisms involved.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.